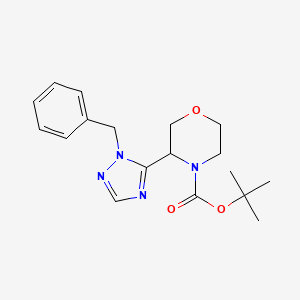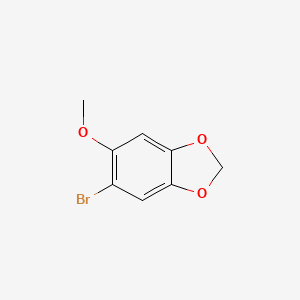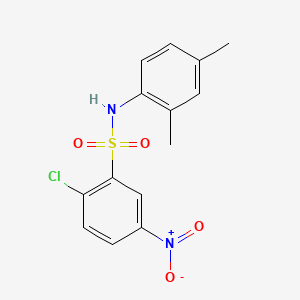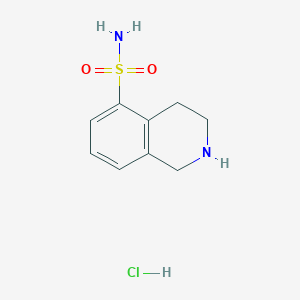
tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate is a compound with a wide range of applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry. It is a versatile molecule that can be used to synthesize a variety of compounds with different functional groups. In addition, it has been used in various scientific research applications, such as the synthesis of drugs and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of drugs, such as antidiabetic agents, anti-inflammatory agents, and anti-cancer agents. In addition, it has been used in the study of biochemical and physiological effects, such as its effect on the activity of enzymes and other proteins. It has also been used in the synthesis of a variety of compounds with different functional groups, such as amides, esters, and amines.
Mécanisme D'action
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate has been shown to interact with enzymes and other proteins in the body. It has been shown to inhibit the activity of enzymes and other proteins, such as proteases, phosphatases, and kinases. In addition, it has been shown to bind to specific receptors, such as G-protein coupled receptors, and to modulate their activity.
Biochemical and Physiological Effects
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and other proteins, such as proteases, phosphatases, and kinases. In addition, it has been shown to bind to specific receptors, such as G-protein coupled receptors, and to modulate their activity. It has also been shown to have a variety of effects on cell signaling pathways, such as the MAPK and PI3K pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available commercially. In addition, it is relatively stable and has a relatively low toxicity. However, it has a relatively low solubility in water, which can limit its utility in some applications.
Orientations Futures
The use of tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate in scientific research has a number of potential future directions. One potential direction is the development of new drugs using this compound as an intermediate in the synthesis process. In addition, research could be conducted to further explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Other potential directions include the development of new compounds with different functional groups, as well as the development of new methods for synthesizing this compound.
Méthodes De Synthèse
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate can be synthesized using a two-step reaction. The first step involves the reaction of benzyl chloride with 1,2,4-triazole in the presence of a base such as sodium hydroxide. This reaction produces tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine. The second step involves the reaction of the tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine with 4-bromo-2-chloro-5-methylbenzoic acid in the presence of a base such as potassium carbonate. This reaction produces tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate.
Propriétés
IUPAC Name |
tert-butyl 3-(2-benzyl-1,2,4-triazol-3-yl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-18(2,3)25-17(23)21-9-10-24-12-15(21)16-19-13-20-22(16)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKLCMQJUKHGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NC=NN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)







![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)
![({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride](/img/structure/B6599469.png)

![[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6599483.png)
![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)
